

3-Chloro-7,8-dihydroquinolin-5(6H)-one IUPAC name

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Compound of Interest

Compound Name: 3-Chloro-7,8-dihydroquinolin-5(6H)-one

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An In-depth Technical Guide to 3-Chloro-7,8-dihydroquinolin-5(6H)-one

This technical guide provides a comprehensive overview of **3-Chloro-7,8-dihydroquinolin-5(6H)-one**, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its chemical identity, a representative synthetic protocol, and an analysis of the biological activities of structurally related compounds.

Chemical Identity

The nomenclature for the quinoline ring system is standardized by the International Union of Pure and Applied Chemistry (IUPAC). Numbering commences at the nitrogen atom and proceeds through the heterocyclic ring before continuing to the carbocyclic ring. Based on these rules, the correct IUPAC name for the compound is **3-chloro-7,8-dihydroquinolin-5(6H)-one**.

Chemical Structure:

Data Presentation

Due to the limited availability of specific biological data for **3-chloro-7,8-dihydroquinolin-5(6H)-one**, this section presents quantitative data for structurally related chloro-substituted quinoline and dihydroquinoline derivatives to provide insights into its potential biological activity.

Compound/Derivative Class	Cancer Cell Line	IC50 (µM)	Reference
2-Chloro-3-substituted quinoline (Compound 7b)	Various	15.8 - 28.2	[1]
2-Chloro-3-substituted quinoline (Compound 4c)	HePG2	8.02 ± 0.38	[1]
2-Chloro-3-substituted quinoline (Compound 4d)	HePG2	6.95 ± 0.34	[1]
2-Chloro-3-substituted quinoline (Compound 4c)	HCT-116	7.15 ± 0.35	[1]
4-Amino-7-chloroquinoline derivative	MDA-MB-468	GI50 = 11.47	[2]
4-Amino-7-chloroquinoline derivative	MCF-7	GI50 = 36.77	[2]
2-Arylquinoline (Compound 13)	HeLa	IC50 = 8.3	[3]
2-Arylquinoline (Compound 12)	PC3	IC50 = 31.37	[3]

Physicochemical and Spectral Data:

While a comprehensive dataset for **3-chloro-7,8-dihydroquinolin-5(6H)-one** is not publicly available, ¹H NMR spectral data has been reported, confirming the structure of the compound^[4].

Experimental Protocols

The following is a representative experimental protocol for the synthesis of 7,8-dihydroquinolin-5(6H)-one derivatives, adapted from a general method described in the patent literature[5]. This protocol can be modified for the specific synthesis of **3-chloro-7,8-dihydroquinolin-5(6H)-one**.

General Synthesis of 7,8-dihydroquinolin-5(6H)-one Derivatives:

Materials:

- Appropriate Baylis-Hillman adduct (e.g., a 3-chloro-substituted derivative)
- 1,3-Cyclohexanedione or its derivative
- Base catalyst (e.g., triethylamine)
- Ammonium acetate or aqueous ammonia
- Organic solvent (optional)
- 95% Ethanol for recrystallization

Procedure:

- In a reaction vessel, combine the Baylis-Hillman adduct, 1,3-cyclohexanedione derivative, and the base catalyst in a molar ratio of approximately 1:1.2:1.2. The reaction can be performed in an organic solvent or neat.
- Stir the reaction mixture at a temperature between 0 and 100°C for a period of 1 to 12 hours.
- To the reaction mixture, add ammonium acetate or aqueous ammonia. The molar ratio of the initial adduct to the ammonium source is typically around 1:3.
- Continue the reaction with stirring at a temperature between 0 and 100°C for an additional 0.5 to 6 hours.
- Upon completion of the reaction, cool the mixture and perform a suitable work-up procedure. This may involve extraction with an organic solvent and washing with water.

- Concentrate the organic phase under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from 95% ethanol to yield the desired 7,8-dihydroquinolin-5(6H)-one derivative.

Characterization:

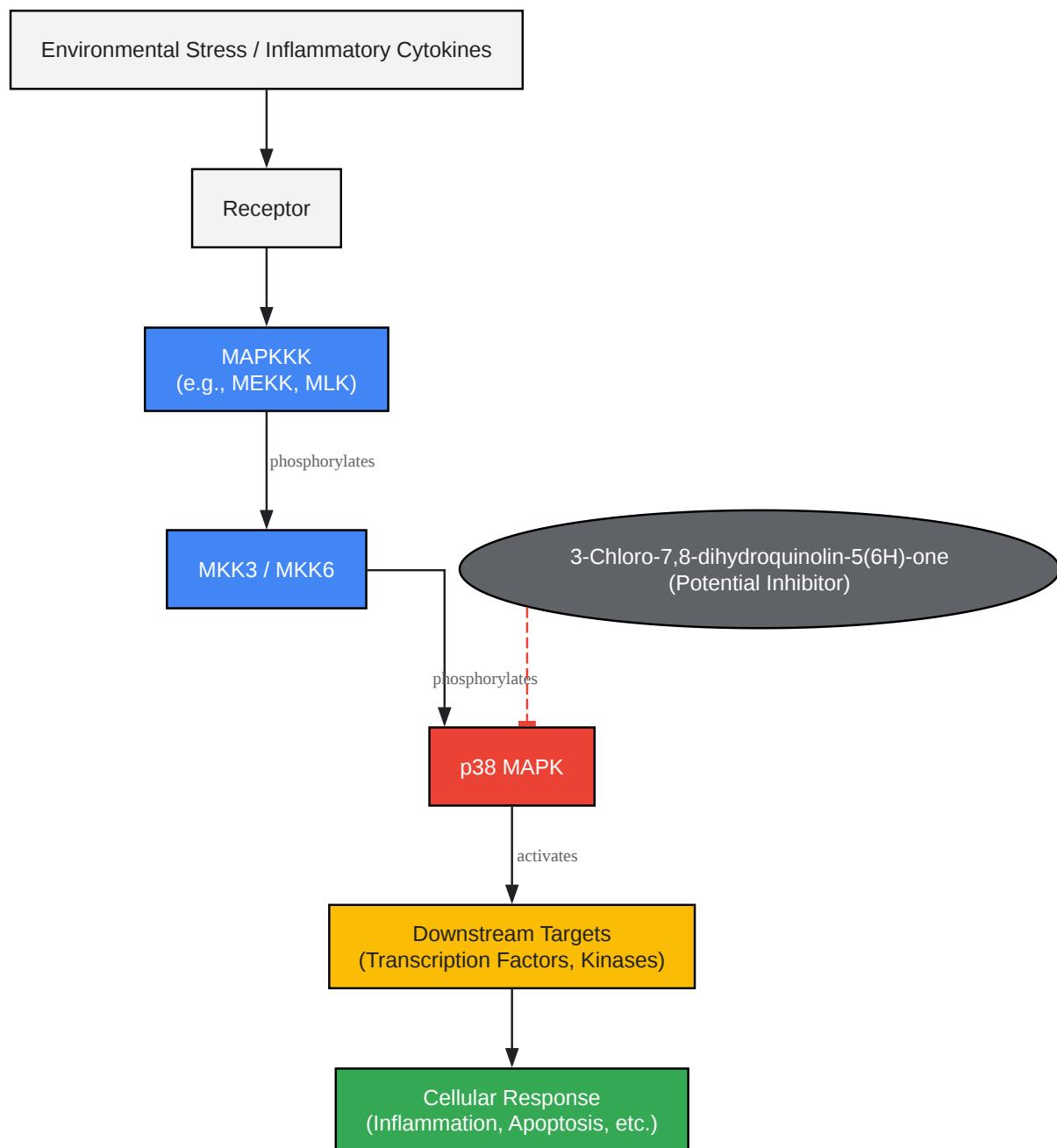
The final product should be characterized using standard analytical techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR to confirm the chemical structure.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Melting Point (MP): To assess the purity of the compound.

Mandatory Visualizations

Signaling Pathway

Dihydroquinolinone derivatives have been investigated as inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK), a key enzyme in a signaling pathway involved in cellular responses to stress and inflammation.



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Caption: p38 MAPK Signaling Pathway and Potential Inhibition.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of heterocyclic compounds like **3-chloro-7,8-dihydroquinolin-5(6H)-one**.



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